Cas no 92847-88-6 (cyclopropyl(3,4-dimethoxyphenyl)methanone)

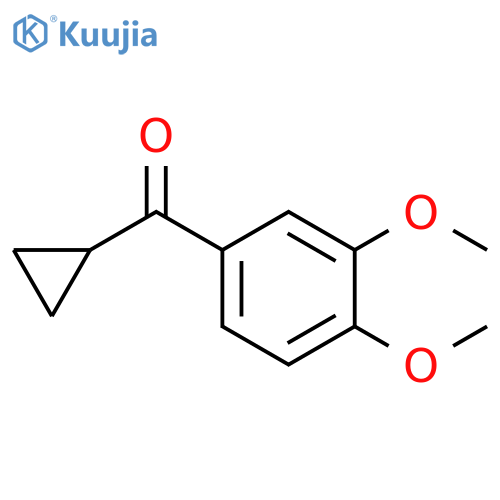

92847-88-6 structure

商品名:cyclopropyl(3,4-dimethoxyphenyl)methanone

cyclopropyl(3,4-dimethoxyphenyl)methanone 化学的及び物理的性質

名前と識別子

-

- Methanone, cyclopropyl(3,4-dimethoxyphenyl)-

- cyclopropyl(3,4-dimethoxyphenyl)methanone

- NS-02218

- AS-871/43476847

- AKOS000346105

- 92847-88-6

- WXDFELRIXYRAFJ-UHFFFAOYSA-N

- MFCD08685667

- CCG-357120

- CS-0259955

- cyclopropyl-(3,4-dimethoxyphenyl)methanone

- 4-cyclopropanoyl-veratrole

- EN300-7436775

- SCHEMBL10413533

-

- インチ: 1S/C12H14O3/c1-14-10-6-5-9(7-11(10)15-2)12(13)8-3-4-8/h5-8H,3-4H2,1-2H3

- InChIKey: WXDFELRIXYRAFJ-UHFFFAOYSA-N

- ほほえんだ: C(C1CC1)(C1=CC=C(OC)C(OC)=C1)=O

計算された属性

- せいみつぶんしりょう: 206.094294304g/mol

- どういたいしつりょう: 206.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 35.5Ų

cyclopropyl(3,4-dimethoxyphenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7436775-0.5g |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 0.5g |

$331.0 | 2024-05-23 | |

| Enamine | EN300-7436775-2.5g |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 2.5g |

$867.0 | 2024-05-23 | |

| Enamine | EN300-7436775-0.25g |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 0.25g |

$178.0 | 2024-05-23 | |

| 1PlusChem | 1P028449-500mg |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 500mg |

$471.00 | 2024-04-20 | |

| 1PlusChem | 1P028449-10g |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 10g |

$2411.00 | 2023-12-16 | |

| 1PlusChem | 1P028449-50mg |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 50mg |

$161.00 | 2024-04-20 | |

| 1PlusChem | 1P028449-100mg |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 100mg |

$209.00 | 2024-04-20 | |

| 1PlusChem | 1P028449-250mg |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 250mg |

$274.00 | 2024-04-20 | |

| Aaron | AR0284CL-50mg |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 50mg |

$141.00 | 2025-02-15 | |

| Aaron | AR0284CL-250mg |

cyclopropyl(3,4-dimethoxyphenyl)methanone |

92847-88-6 | 95% | 250mg |

$270.00 | 2025-02-15 |

cyclopropyl(3,4-dimethoxyphenyl)methanone 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

92847-88-6 (cyclopropyl(3,4-dimethoxyphenyl)methanone) 関連製品

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量